5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorine-containing organic compound It is characterized by the presence of two trifluoromethyl groups attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the introduction of trifluoromethyl groups into a naphthalene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, starting with 3,5-Bis(trifluoromethyl)aniline, the compound can be synthesized through a series of reactions involving hydrogenation and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: A precursor in the synthesis of 5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine.
5,7-Bis(trifluoromethyl)-4-quinolinol: Another fluorinated compound with similar structural features.
Uniqueness
This compound is unique due to its tetrahydronaphthalene backbone, which imparts specific chemical and physical properties.
Properties
Molecular Formula |
C12H11F6N |
---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H11F6N/c13-11(14,15)6-4-8-7(2-1-3-10(8)19)9(5-6)12(16,17)18/h4-5,10H,1-3,19H2 |
InChI Key |
ZTNOXXFRYIJVMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
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